N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Overview

Description

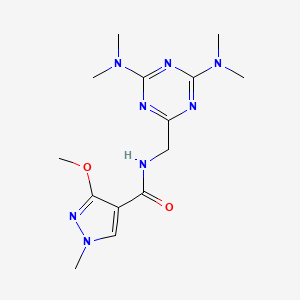

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 5. The triazine ring is linked via a methylene bridge to a pyrazole-4-carboxamide moiety, which is further substituted with a methoxy group at position 3 and a methyl group at position 1.

The compound’s synthesis likely involves nucleophilic substitution reactions on the triazine ring, followed by coupling with the pyrazole-carboxamide unit.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry and agricultural science. Its unique structure combines a triazine moiety with a pyrazole and carboxamide functional group, which contributes to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 278.32 g/mol. The presence of the triazine ring and dimethylamino groups enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 278.32 g/mol |

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to:

- Inhibition or Activation of Enzymatic Pathways : The compound can modulate enzyme activity through competitive or non-competitive inhibition.

- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties against various pathogens.

Biological Studies and Findings

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : Research indicates that triazine derivatives exhibit potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this triazine derivative have shown effective inhibition against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Some studies suggest that triazine-based compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death pathways. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines .

- Enzyme Interaction Studies : The compound's ability to bind to specific enzymes has been explored through in vitro assays. For example, it may inhibit enzymes involved in metabolic pathways crucial for bacterial survival or cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazine derivatives against common bacterial strains. The results indicated that compounds with similar structural features to this compound demonstrated significant inhibition zones against Bacillus subtilis and Pseudomonas fluorescens, suggesting potential as broad-spectrum antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of triazine derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability by inducing apoptosis through caspase activation pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibit promising anticancer properties. For instance:

- A series of novel indole derivatives linked to pyrazole moieties were synthesized and evaluated for their cytotoxicity against various cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549). These studies demonstrated good to excellent antitumor activity, suggesting that modifications to the pyrazole structure can enhance biological efficacy .

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes suggests potential as an enzyme inhibitor. Interaction studies focus on its binding affinity to various molecular targets using techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

These methods are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Herbicidal Properties

The triazine moiety is known for its herbicidal activity. Compounds with similar structures have been explored for their potential use in agriculture as herbicides. The ability of this compound to inhibit specific plant enzymes could lead to the development of effective herbicides .

Pesticidal Activity

Research into related compounds has shown significant pesticidal properties against various agricultural pests. The unique structural features of this compound may enhance its effectiveness as a pesticide .

Case Studies and Research Findings

Q & A

Q. Basic: What are the standard synthetic protocols for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with coupling pyrazole and triazine precursors under nucleophilic substitution or condensation conditions. A representative procedure includes:

- Dissolving precursors in polar aprotic solvents like N,N-dimethylformamide (DMF).

- Using base catalysts (e.g., K₂CO₃) to facilitate deprotonation and nucleophilic attack .

- Monitoring reactions via thin-layer chromatography (TLC) for intermediate formation .

- Purifying the final product via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign chemical shifts to confirm substitution patterns (e.g., δ ~7.54 ppm for pyrazole protons, δ ~150 ppm for triazine carbons) .

- IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1687 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., HRMS with <2 ppm error) .

Q. Basic: How is the compound stabilized during synthesis?

Methodological Answer:

Stability is maintained by:

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation .

- Avoiding prolonged exposure to moisture or high temperatures (>50°C) during solvent evaporation .

- Storing purified compounds in amber vials at –20°C to minimize photodegradation .

Q. Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Optimization strategies include:

- Screening catalysts (e.g., switching from K₂CO₃ to Cs₂CO₃ for enhanced nucleophilicity) .

- Adjusting solvent polarity (e.g., DMF vs. acetonitrile) to improve intermediate solubility .

- Employing microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. Advanced: What computational methods predict the compound’s biological interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., kinase domains) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify ambiguous proton-carbon correlations .

- Reproducibility Checks : Replicate synthesis under identical conditions to rule out procedural variability .

Q. Advanced: Designing structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified triazine dimethylamino groups or pyrazole methoxy moieties .

- Bioactivity Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) to correlate structural changes with potency .

- QSAR Modeling : Use partial least squares regression to quantify substituent effects on activity .

Q. Advanced: What are the degradation pathways under stress conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acid/base hydrolysis, thermal stress, and UV light .

- HPLC-MS Analysis : Identify degradation products (e.g., demethylated triazine or hydrolyzed carboxamide) .

- Kinetic Profiling : Calculate half-lives under varying pH/temperature to inform formulation strategies .

Q. Advanced: How do solvent effects influence its reactivity?

Methodological Answer:

- Solvent Polarity Screening : Compare reaction rates in DMF (high polarity) vs. THF (low polarity) to assess solvation effects .

- Dielectric Constant Analysis : Correlate solvent dielectric constants with intermediate stabilization .

- Green Chemistry Approaches : Substitute DMF with ionic liquids or cyclopentyl methyl ether for eco-friendly synthesis .

Q. Advanced: Elucidating the mechanism of triazine-pyrazole coupling reactions?

Methodological Answer:

- Isotopic Tracing : Use ¹³C-labeled methyl groups to track bond formation .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reactants to identify rate-limiting steps .

- In Situ IR Monitoring : Detect transient intermediates (e.g., carbocation or nitrene species) during coupling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Pyrazole Hybrids (PTA Series)

Compounds :

- PTA-1 : 4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine

- PTA-2 : N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine

- PTA-3 : 4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine

Key Differences :

- The target compound uses dimethylamino groups on the triazine, enhancing electron-donating properties compared to the pyrazolyl groups in PTA derivatives.

- The methylene-carboxamide linkage in the target compound introduces conformational flexibility, unlike the rigid phenyl-amine linkers in the PTA series .

Formamide,N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]- (CAS 20028-84-6)

Key Insights :

- Both compounds share the 4,6-bis(dimethylamino)-triazine core, but the formamide derivative lacks the pyrazole-carboxamide moiety.

- The higher molecular weight of the target compound suggests reduced volatility compared to the formamide analog .

Anticancer 1,3,5-Triazine-2-Pyrazolines

Compounds :

- 9e: 3-(4-((4,6-bis((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

- 9f : Fluorophenyl variant

- 9g : Trifluoromethylphenyl variant

Key Differences :

- Hydroxyethylamino groups on the triazine in 9e–9g confer hydrophilicity, whereas dimethylamino groups in the target compound may enhance lipophilicity.

- The pyrazoline ring in 9e–9g (non-aromatic) contrasts with the aromatic pyrazole in the target compound, affecting π-π stacking interactions in biological systems .

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 2034351-57-8)

| Property | Target Compound | Isoxazole Derivative |

|---|---|---|

| Triazine Substituents | 4,6-bis(dimethylamino) | 4-methoxy, 6-pyrrolidinyl |

| Heterocycle | Pyrazole | Isoxazole |

| Molecular Weight | ~380 g/mol (estimated) | 380.4 g/mol |

Key Differences :

- Methoxy and pyrrolidinyl groups on the triazine may reduce steric hindrance compared to dimethylamino groups in the target compound .

Research Implications

- Electronic Effects: Dimethylamino groups on the triazine likely increase electron density, enhancing nucleophilicity compared to hydroxyethylamino or methoxy substituents .

- Biological Potential: While the target compound’s bioactivity is undocumented, structural analogs like 9e–9g demonstrate that triazine-heterocycle hybrids are viable candidates for drug discovery .

- Synthetic Challenges : The methylene bridge in the target compound may require optimized coupling strategies to avoid steric clashes during synthesis.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N8O2/c1-20(2)13-16-10(17-14(18-13)21(3)4)7-15-11(23)9-8-22(5)19-12(9)24-6/h8H,7H2,1-6H3,(H,15,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDAGSFFAXJIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.